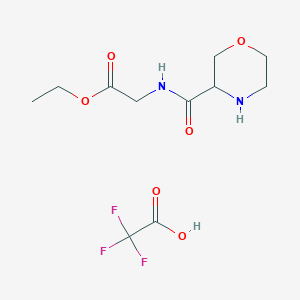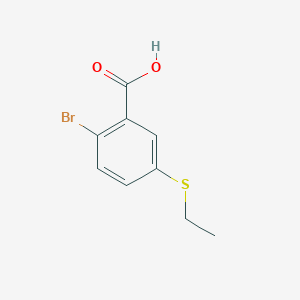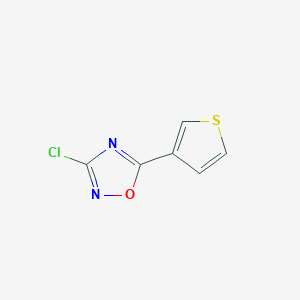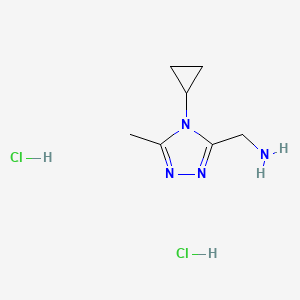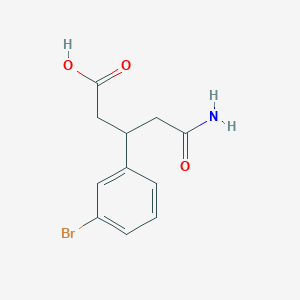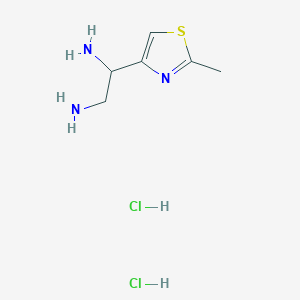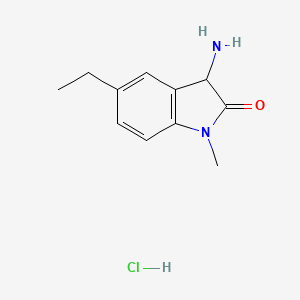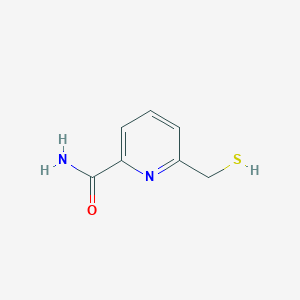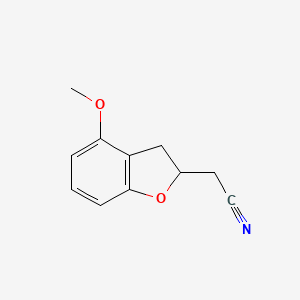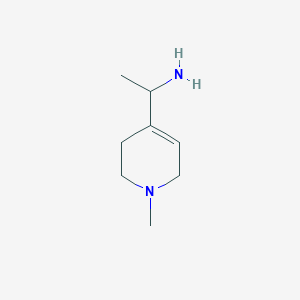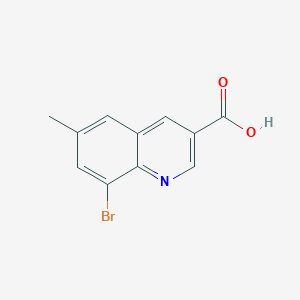
8-Bromo-6-methylquinoline-3-carboxylic acid
Übersicht
Beschreibung
8-Bromo-6-methylquinoline-3-carboxylic acid is a heterocyclic organic compound. It has an empirical formula of C11H8BrNO2 and a molecular weight of 266.09 .
Molecular Structure Analysis
The SMILES string of this compound isO=C (O)C1=CC2=CC (C)=CC (Br)=C2N=C1 . The InChI is 1S/C11H8BrNO2/c1-6-2-7-4-8 (11 (14)15)5-13-10 (7)9 (12)3-6/h2-5H,1H3, (H,14,15) .
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
One notable application of derivatives related to 8-Bromo-6-methylquinoline-3-carboxylic acid is as photolabile protecting groups for carboxylic acids. A study highlighted the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline. This compound demonstrated greater single-photon quantum efficiency compared to other photolabile groups, alongside sufficient sensitivity to multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it particularly useful as a caging group for biological messengers, indicating its potential in controlled release in biological systems (Fedoryak & Dore, 2002).
Synthesis and Reactivity
Research into the synthesis and reactivity of quinoline derivatives has led to the development of new methods and compounds with potential applications in medicinal chemistry and materials science. For example, an optimized synthesis of 8-nitroquinoline-2-carboxylic acid provides insights into the transformation processes of methylquinoline derivatives, which are structurally related to this compound. Such studies contribute to the broader understanding of quinoline chemistry and its potential applications (Gadomsky & Yakuschenko, 2016).
Regiochemistry in Nucleophilic Substitution Reactions
Investigations into the regiochemistry of nucleophilic substitution reactions of bromo-methylquinoline diones reveal the synthesis of alkylamino derivatives from specific brominated precursors. Such studies not only elucidate the mechanisms underlying these transformations but also open up pathways to novel compounds with potential applications in drug development and other fields of chemistry (Choi & Chi, 2004).
Novel Compounds from Natural Sources
Research into natural sources has led to the isolation of new brominated compounds with potential biological activity. A study involving the red alga Rhodomela confervoides identified new bromophenols and brominated tetrahydroisoquinolines. These compounds, derived from natural sources, highlight the diverse chemical space accessible through the exploration of marine organisms, contributing to the discovery of novel bioactive molecules (Ma et al., 2007).
Catalytic Aerobic Oxidation
The catalytic aerobic oxidation of substituted methylquinolines, involving Pd(II) complexes, demonstrates the potential for selective transformation of quinoline derivatives into valuable compounds. This process showcases the utility of quinoline derivatives in synthetic chemistry, offering pathways to functionalized molecules with potential applications in various fields (Zhang et al., 2008).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
8-bromo-6-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBCQPBAPWTCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)
![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)
